molecular formula C14H11F2NO2 B5841855 2,6-difluoro-N-(2-methoxyphenyl)benzamide

2,6-difluoro-N-(2-methoxyphenyl)benzamide

Cat. No. B5841855
M. Wt: 263.24 g/mol
InChI Key: SFQPSSZNSRCQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(2-methoxyphenyl)benzamide, also known as DFB, is a synthetic compound that has gained interest in recent years due to its potential use in scientific research. DFB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating different aspects of cellular and molecular biology.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-methoxyphenyl)benzamide is not fully understood, but it is believed to act as an ATP-competitive inhibitor of protein kinases. By binding to the ATP-binding site of these enzymes, 2,6-difluoro-N-(2-methoxyphenyl)benzamide prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
2,6-difluoro-N-(2-methoxyphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. In addition, 2,6-difluoro-N-(2-methoxyphenyl)benzamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-difluoro-N-(2-methoxyphenyl)benzamide in lab experiments is its specificity for protein kinases, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using 2,6-difluoro-N-(2-methoxyphenyl)benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are several future directions for the use of 2,6-difluoro-N-(2-methoxyphenyl)benzamide in scientific research. One potential application is in the development of new therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. In addition, 2,6-difluoro-N-(2-methoxyphenyl)benzamide could be used to investigate the role of protein kinases in other cellular processes, such as DNA damage repair and autophagy. Finally, 2,6-difluoro-N-(2-methoxyphenyl)benzamide could be used as a tool for the identification of new protein kinase targets, which could lead to the development of new drugs for the treatment of a variety of diseases.

Synthesis Methods

2,6-difluoro-N-(2-methoxyphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 2,6-difluorobenzoyl chloride with 2-methoxyaniline in the presence of a base. This reaction results in the formation of 2,6-difluoro-N-(2-methoxyphenyl)benzamide as a white crystalline solid, which can be purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

2,6-difluoro-N-(2-methoxyphenyl)benzamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and cellular signaling pathways. One of the main uses of 2,6-difluoro-N-(2-methoxyphenyl)benzamide is as a tool for investigating the role of protein kinases in cellular processes. 2,6-difluoro-N-(2-methoxyphenyl)benzamide has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK, which are involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

2,6-difluoro-N-(2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO2/c1-19-12-8-3-2-7-11(12)17-14(18)13-9(15)5-4-6-10(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQPSSZNSRCQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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